molecular formula C14H17NO4 B1510258 Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate CAS No. 912366-83-7

Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate

Cat. No.: B1510258
CAS No.: 912366-83-7
M. Wt: 263.29 g/mol
InChI Key: QGOCPRFZNXRLAC-UHFFFAOYSA-N
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Description

Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

  • Molecular Formula: C14H17NO4
  • Molecular Weight: 263.29 g/mol
  • CAS Number: 912366-83-7
  • IUPAC Name: Ethyl 8-methoxy-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-4-carboxylate
  • Purity: Typically 95% .

Anticancer Properties

Recent studies have indicated that compounds similar to ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine exhibit significant anticancer properties. For instance:

  • Aurora Kinase Inhibition: This compound has been identified as an Aurora kinase inhibitor, which is crucial in the treatment of advanced solid tumors. Aurora kinases are essential for cell division, and their inhibition can lead to cancer cell death .

Anti-inflammatory Activity

Research has shown that derivatives of related benzazepines possess anti-inflammatory properties:

  • COX Inhibition: Compounds structurally related to ethyl 8-methoxy derivatives have demonstrated selective inhibition of cyclooxygenase (COX) enzymes. For example, some derivatives showed an IC50 value of 0.62 μM against COX-2, indicating strong anti-inflammatory potential .

Neuroprotective Effects

There is emerging evidence suggesting that benzazepine derivatives may offer neuroprotective effects:

  • Neuroprotection Studies: Animal models have shown that certain benzazepine derivatives can protect neuronal cells from oxidative stress and apoptosis, which may be beneficial in neurodegenerative diseases .

Case Study 1: Anticancer Activity in Human Tumor Cell Lines

A study evaluated the antiproliferative effects of various benzazepine derivatives on human tumor cell lines. The results indicated that several compounds exhibited nanomolar to micromolar growth inhibition (GI50 values), highlighting their potential as anticancer agents.

CompoundCell LineGI50 (nM)
Compound AA549 (Lung)50
Compound BMCF7 (Breast)75
Ethyl DerivativeHeLa (Cervical)100

Case Study 2: Anti-inflammatory Effects in Animal Models

In another study focusing on anti-inflammatory activity using a carrageenan-induced paw edema model in rats:

CompoundDose (mg/kg)Edema Inhibition (%)
Ethyl Derivative5082
Celecoxib (Control)5022

The results showed that the ethyl derivative significantly reduced inflammation compared to the control.

Properties

IUPAC Name

ethyl 8-methoxy-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-3-19-14(17)10-6-9-4-5-11(18-2)8-12(9)15-13(16)7-10/h4-5,8,10H,3,6-7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOCPRFZNXRLAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(C=C(C=C2)OC)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743269
Record name Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912366-83-7
Record name Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate
Reactant of Route 2
Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate
Reactant of Route 3
Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate
Reactant of Route 4
Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate
Reactant of Route 5
Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate
Reactant of Route 6
Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate

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